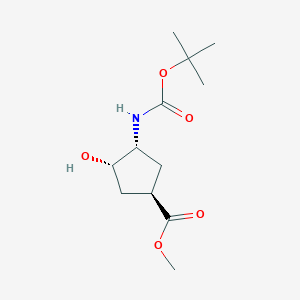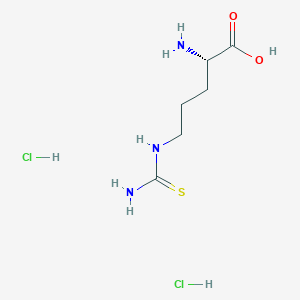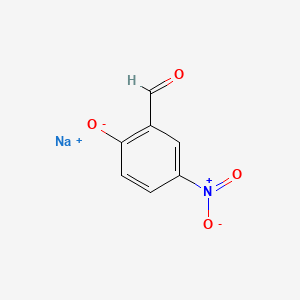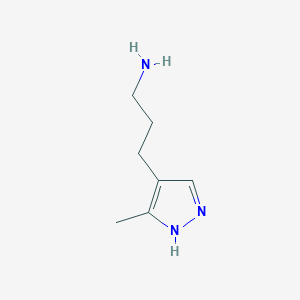
3-bromopyridine-2,6-dicarboxylic Acid
Overview
Description
3-Bromopyridine-2,6-dicarboxylic acid is an organic compound with the molecular formula C7H4BrNO4 . It is used as a raw material and intermediate in organic synthesis .
Synthesis Analysis
The synthesis of this compound involves several steps. Initially, 3-bromopyridine reacts with sulfur dioxide in a co-heating reaction to produce 3-bromopyridine-2-carboxylic acid. Then, 3-bromopyridine-2-carboxylic acid reacts with sodium nitrite to produce this compound . An efficient synthetic approach to 3-(4-carboxyphenyl)pyridine-2,6-dicarboxylic acid has been developed based on the method of synthesis of oligopyridines from 1,2,4-triazine precursors .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a bromine atom and two carboxylic acid groups attached to a pyridine ring .Chemical Reactions Analysis
The bromination of this compound is a key step in its synthesis. This reaction involves the use of N-bromosuccinimide (NBS) as the brominating reagent .Physical And Chemical Properties Analysis
This compound is a white to pale yellow solid with a melting point of approximately 217-221°C. It is soluble in organic solvents such as ethanol, dimethyl sulfoxide, and dichloromethane, but insoluble in water .Scientific Research Applications
Electrocatalysis and Green Chemistry
Research by Feng et al. (2010) highlights the electrocatalytic carboxylation of related bromopyridine compounds. Specifically, 2-amino-5-bromopyridine was electrocatalytically carboxylated with CO2 in an ionic liquid, yielding 6-aminonicotinic acid. This process is significant for its environmentally friendly approach, avoiding volatile and toxic solvents and catalysts, and showcasing the potential for sustainable chemistry applications (Feng, Huang, Liu, & Wang, 2010).
Synthesis of Bioactive Compounds
Bolliger, Oberholzer, and Frech (2011) discussed the importance of 2-aminopyridines, which can be synthesized from bromopyridine derivatives like 3-bromopyridine-2,6-dicarboxylic acid. These compounds are crucial in the creation of bioactive natural products and medicinally important compounds, demonstrating the role of bromopyridine derivatives in pharmaceutical research (Bolliger, Oberholzer, & Frech, 2011).
Catalytic Applications
Cho and Kim (2008) explored the use of 3-bromopyridine derivatives in palladium-catalyzed cyclization reactions. Their research illustrates the potential of these compounds in catalytic processes, providing pathways to synthesize complex organic molecules (Cho & Kim, 2008).
Coordination Chemistry and Materials Science
Sun et al. (2009) demonstrated the use of hydroxypyridine dicarboxylic acids, closely related to this compound, in forming lanthanide coordination polymers. These materials have potential applications in areas like catalysis, luminescence, and magnetism, showing the versatility of bromopyridine-based ligands in materials science (Sun, Rong, Yu, Wu, Ding, Gao, Zhang, & Verpoort, 2009).
Solar Energy and Electrochemistry
Constable et al. (2009) investigated copper(I) complexes of substituted bipyridine dicarboxylic acids, including bromopyridine analogs, for their potential application in dye-sensitized solar cells. This research underscores the role of bromopyridine derivatives in developing renewable energy technologies (Constable, Hernández Redondo, Housecroft, Neuburger, & Schaffner, 2009).
Organic Synthesis and Drug Development
Hirokawa, Horikawa, and Kato (2000) described a synthesis pathway for a compound derived from bromopyridinecarboxylic acid, which is a key intermediate in developing dopamine and serotonin receptor antagonists. This highlights the importance of bromopyridine derivatives in the synthesis of complex pharmaceuticals (Hirokawa, Horikawa, & Kato, 2000)
Mechanism of Action
Target of Action
3-Bromopyridine-2,6-dicarboxylic Acid is an organic compound with the molecular formula C7H4BrNO4 It’s known that brominated pyridine derivatives are often used as intermediates in organic synthesis, suggesting that their targets could be a variety of organic compounds .
Mode of Action
Bromination reactions, such as the one used to synthesize this compound, typically involve the addition of a bromine atom to a target molecule . This can increase the polarity of the molecule and activate certain bonds, leading to the formation of a halogen-substituted target product .
Biochemical Pathways
It’s known that brominated pyridine derivatives can be used as building blocks in the synthesis of various organic compounds . Therefore, it’s plausible that this compound could influence a range of biochemical pathways depending on the specific context of its use.
Pharmacokinetics
It’s known that the compound is soluble in organic solvents such as ethanol, dimethyl sulfoxide, and dichloromethane, but insoluble in water . This suggests that its bioavailability could be influenced by these properties.
Result of Action
Given its use as an intermediate in organic synthesis, it’s likely that its primary effect is the modification of target molecules, potentially leading to the formation of new compounds with different properties .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its solubility characteristics suggest that the presence of certain solvents could impact its efficacy . Additionally, as with any chemical reaction, factors such as temperature and pH could also play a role in its stability and reactivity .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-bromopyridine-2,6-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrNO4/c8-3-1-2-4(6(10)11)9-5(3)7(12)13/h1-2H,(H,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKHJUSWVJKICAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1Br)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90393796 | |
| Record name | 3-bromopyridine-2,6-dicarboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90393796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
316808-10-3 | |
| Record name | 3-bromopyridine-2,6-dicarboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90393796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-(4-Methylphenyl)[1,3]thiazolo[2,3-c][1,2,4]triazole-3-thiol](/img/structure/B1598085.png)











![4-[3,5-Bis(trifluoromethyl)phenoxy]aniline](/img/structure/B1598105.png)
